molecular formula C18H20N2O3S B2871533 2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide CAS No. 1487498-37-2

2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide

Cat. No. B2871533
CAS RN: 1487498-37-2
M. Wt: 344.43
InChI Key: KBUAONWROSSDRE-UHFFFAOYSA-N
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Description

The compound “2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide” is a complex organic molecule. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains an isothiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxide” suggests the presence of two oxygen atoms, likely in the form of sulfonyl groups attached to the isothiazolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The carbazole and isothiazolidine rings would likely contribute to the rigidity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its rigidity and potentially its melting point . The presence of polar groups (like the sulfonyl groups) could influence its solubility in different solvents .

Scientific Research Applications

Novel Antiarthritic Agents

The compound "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" shares structural similarities with a class of compounds known as 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives. These derivatives have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 in vitro. They are effective in several animal arthritic models without ulcerogenic activities, marking them as potential antiarthritic drug candidates. A specific compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), was highlighted for clinical trials due to its promising antiarthritic properties (Inagaki et al., 2000).

Cyclofunctionalization

Another relevant application of compounds related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" involves the cyclofunctionalization process. O-alkenyl hydroxylamines, under certain conditions, form isooxazolidines, a process pivotal for synthesizing cyclic compounds. This reaction demonstrates the utility of these compounds in constructing complex molecular architectures, which is fundamental in the development of new pharmaceuticals and materials (Bates & Sa-Ei, 2002).

Antifungal and Antibacterial Agents

The synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules has been explored for their antifungal and antibacterial properties. These compounds, including structures similar to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide", have shown significant activity against various pathogenic strains, positioning them as promising candidates for the development of new antifungal and antibacterial drugs. The potency of these molecules against fungal tests compared to standard drugs like fluconazole and clotrimazole highlights their potential as lead compounds for future investigations (Rad et al., 2016).

Heterocyclic Compound Synthesis

Compounds related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" have been utilized in the synthesis of a broad spectrum of heterocyclic compounds, showcasing their versatility as building blocks in organic chemistry. These applications span across the creation of cyclic thiocarbamates, cyclic isoureas, cyclic isothioureas, nucleosides, and spironucleosides, illustrating the compound's utility in generating molecules of synthetic and pharmaceutical interest (Fernández-Bolaños & López, 2006).

Diverse Oxygenations Catalyzed by Carbazole Dioxygenase

Carbazole 1,9a-dioxygenase (CARDO), an enzyme that catalyzes the dioxygenation of carbazole, has been shown to perform diverse oxygenations on similar structures. This includes angular dioxygenation, cis dihydroxylation, and monooxygenation of polycyclic aromatic hydrocarbons and heteroatoms. The capability of CARDO to transform compounds structurally related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" into various oxidized products underlines the enzyme's potential in bioremediation and the biotransformation of environmental pollutants (Nojiri et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Carbazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

1-carbazol-9-yl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-14(12-19-10-5-11-24(19,22)23)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21H,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAONWROSSDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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